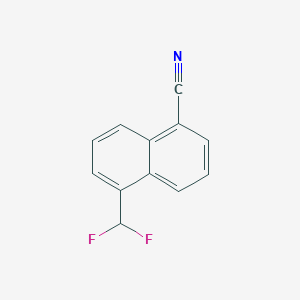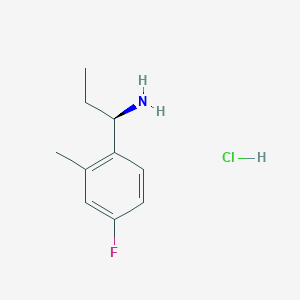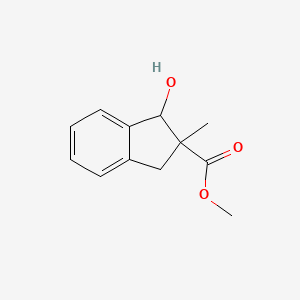
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is an organic compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylate ester. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate typically involves organic synthesis reactions. One common method includes the oxidation of hydroxy ketone compounds followed by isomerization under basic conditions to form the indene ring structure. The final step involves reacting the indene ketone with chlorinated alkanes to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to target molecules, influencing their activity and stability. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: Compared to these similar compounds, Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is unique due to its indene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 1-hydroxy-2-methyl-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(12)13/h3-6,10,13H,7H2,1-2H3 |
Clé InChI |
FBXSTBXIHIAUMR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C1O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


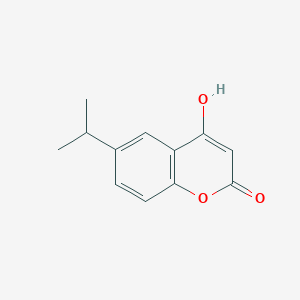
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
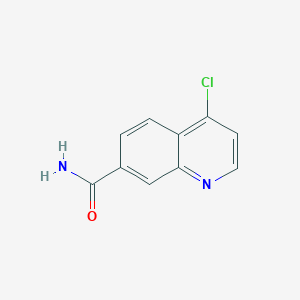

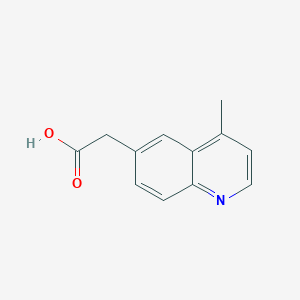
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)

